molecular formula C10H11F2NO B15279826 3-(3-(Difluoromethoxy)phenyl)azetidine

3-(3-(Difluoromethoxy)phenyl)azetidine

Cat. No.: B15279826
M. Wt: 199.20 g/mol
InChI Key: SQUHYMLVQWBXAC-UHFFFAOYSA-N
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Description

3-(3-(Difluoromethoxy)phenyl)azetidine is a chemical compound with the molecular formula C10H11F2NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Difluoromethoxy)phenyl)azetidine typically involves the reaction of 3-(difluoromethoxy)benzylamine with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (9:1 ratio) at 60°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Difluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted aromatic compounds, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo strain-driven reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)azetidine
  • 3-(Difluoromethoxy)methylazetidine
  • 3-(Difluoromethoxy)phenylazetidine

Uniqueness

3-(3-(Difluoromethoxy)phenyl)azetidine is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to other azetidine derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]azetidine

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7(4-9)8-5-13-6-8/h1-4,8,10,13H,5-6H2

InChI Key

SQUHYMLVQWBXAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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